Benzenamine, 4-[(3-nitrophenyl)azo]-

Chemoselective Reduction Heterogeneous Catalysis Azo Cleavage

Benzenamine, 4-[(3-nitrophenyl)azo]- (CAS 730-23-4), also known as 4-amino-3'-nitroazobenzene, is a disubstituted azobenzene derivative containing an electron-donating amino group and an electron-withdrawing nitro group in a meta position relative to the azo bridge. This compound serves as a crucial positional isomer of the commercially prevalent Disperse Orange 3 (4-amino-4'-nitroazobenzene, CAS 730-40-5).

Molecular Formula C12H10N4O2
Molecular Weight 242.23 g/mol
CAS No. 730-23-4
Cat. No. B3056633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 4-[(3-nitrophenyl)azo]-
CAS730-23-4
Molecular FormulaC12H10N4O2
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N=NC2=CC=C(C=C2)N
InChIInChI=1S/C12H10N4O2/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)16(17)18/h1-8H,13H2
InChIKeyMDMDJAOEKAAIGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenamine, 4-[(3-nitrophenyl)azo]- (CAS 730-23-4): A Meta-Nitro Aminoazobenzene for Selective Synthesis


Benzenamine, 4-[(3-nitrophenyl)azo]- (CAS 730-23-4), also known as 4-amino-3'-nitroazobenzene, is a disubstituted azobenzene derivative containing an electron-donating amino group and an electron-withdrawing nitro group in a meta position relative to the azo bridge [1]. This compound serves as a crucial positional isomer of the commercially prevalent Disperse Orange 3 (4-amino-4'-nitroazobenzene, CAS 730-40-5). Its distinct meta-substitution pattern fundamentally alters its electronic structure, reactivity, and spectroscopic properties compared to the para-isomer, making it a specialized building block in the synthesis of nonlinear optical (NLO) chromophores, dyes, and redox-active materials.

Benzenamine, 4-[(3-nitrophenyl)azo]-: Why the Meta-Nitro Isomer Cannot Be Substituted by Its Para-Nitro Analog


Generic substitution of Benzenamine, 4-[(3-nitrophenyl)azo]- with its para-nitro isomer (Disperse Orange 3) or other in-class aminoazobenzenes is scientifically invalid for targeted applications. The position of the nitro substituent dictates the molecule's dipole moment, charge-transfer characteristics, and chemical selectivity. Crucially, studies on the catalytic reduction of nitrophenylazobenzenes reveal that the selectivity for nitro group reduction over azo bond cleavage is significantly influenced by the substituent's position, with the meta-isomer exhibiting distinct reaction kinetics and product distributions compared to the para-counterpart [1]. This core difference in chemoselectivity means the two isomers are not interchangeable as synthetic intermediates for downstream aminoazo compounds.

Quantitative Differentiation Evidence for Benzenamine, 4-[(3-nitrophenyl)azo]- (CAS 730-23-4)


Reduced Chemoselectivity in Hydrazine Hydrate Reduction Compared to Para-Nitro Isomer

In a comparative study of monosubstituted nitrophenylazobenzenes reduced by hydrazine hydrate over an iron oxide/hydroxide catalyst, compounds bearing a nitro group in the para position to the azo bridge demonstrated higher selectivity for nitro group reduction relative to azo bridge cleavage than their meta-substituted counterparts [1]. This indicates that Benzenamine, 4-[(3-nitrophenyl)azo]- is inherently more prone to undesirable over-reduction and azo bond scission under these catalytic conditions, a critical factor for process chemists optimizing synthetic yield of the corresponding aminoazo derivative.

Chemoselective Reduction Heterogeneous Catalysis Azo Cleavage Nitroarene Selectivity

Well-Defined Polarographic Reduction Mechanism Facilitates Electroanalytical Method Development

The electrochemical reduction behavior of the N,N-dimethyl derivative of the target compound, N,N-dimethyl-4-amino-3'-nitroazobenzene, has been thoroughly characterized using tast polarography, differential pulse polarography, constant potential coulometry, and cyclic voltammetry [1]. A detailed reduction mechanism was proposed, providing a quantitative fingerprint for this meta-nitro substituted scaffold. This established electrochemical profile serves as a valuable analytical benchmark, not broadly available for every positional isomer, enabling its detection and quantification in complex matrices or reaction monitoring.

Polarography Cyclic Voltammetry Electroanalysis N,N-Dimethyl Derivative

Distinct Physicochemical Profile Predicted for Lipophilicity-Driven Formulation Design

Computational predictions indicate that the meta-substitution pattern of the nitro group in Benzenamine, 4-[(3-nitrophenyl)azo]- results in a calculated partition coefficient (logP) and topological polar surface area (TPSA) that diverge from the para-isomer. This differentiation in molecular lipophilicity is crucial for designing experiments involving membrane permeability, such as dye uptake studies or in evaluating environmental fate and toxicity profiles where bioaccumulation potential is assessed .

Lipophilicity QSAR Physicochemical Properties Drug-like Properties

Targeted Application Scenarios for Benzenamine, 4-[(3-nitrophenyl)azo]- Based on Proven Differentiation Evidence


Selective Synthesis of Meta-Substituted Aminoazo Fine Chemicals

For synthetic chemists designing a pathway requiring the selective reduction of a nitro group in the presence of an azo linkage, using Benzenamine, 4-[(3-nitrophenyl)azo]- as the starting material demands a unique process optimization strategy. Its inherent lower selectivity for nitro reduction over azo cleavage, compared to the para-isomer, as demonstrated by Lauwiner et al. [1], makes it a superior choice for developing and calibrating highly selective catalytic systems where the goal is to suppress over-reduction. Procurement of the meta-isomer is essential for generating authentic analytical standards for these reaction mixtures.

Development of Electrochemical Sensors and PAT Analyzers for Azo Dye Intermediates

Quality control and process analytical technology (PAT) groups can leverage the well-characterized polarographic and voltammetric behavior of the N,N-dimethyl derivative of this compound to develop targeted electroanalytical methods [1]. The established multi-technique electrochemical mechanism provides a validated framework for quantifying the meta-nitro isomer specifically, without interference from its common para-nitro isomer (Disperse Orange 3), enabling accurate process monitoring in dye intermediate manufacturing.

Calibration Standards for Environmental Fate and Ecotoxicology Studies of Azo Dyes

Environmental chemists investigating the degradation pathways and toxicity of azo dye pollutants can use Benzenamine, 4-[(3-nitrophenyl)azo]- as a reference standard for positional isomer identification. The distinct chromatographic retention driven by its differing lipophilicity [1] allows for the unambiguous resolution and quantification of the meta-nitro isomer in complex wastewater samples, which is crucial for accurate source apportionment and assessing isomer-specific ecotoxicological effects.

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